1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9FN2 |
|---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
1-(4-fluoropyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-7-1-4-11-5-6(7)8(10)2-3-8/h1,4-5H,2-3,10H2 |
InChI Key |
GBXWSWNEZUSEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CN=C2)F)N |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Considerations for 1 4 Fluoro Pyridin 3 Yl Cyclopropylamine
Disconnection Approaches for the Cyclopropylamine (B47189) Moiety
The cyclopropylamine unit is a key pharmacophore, and its synthesis has been the subject of extensive research. Several classical and modern methods can be envisioned for its construction. The primary disconnection strategies for the 1-aminocyclopropane fragment of the target molecule are centered around well-established named reactions.
Hofmann, Curtius, and Kulinkovich-Szymoniak Reactions
A common retrosynthetic approach involves disconnecting the C-N bond of the cyclopropylamine to reveal a cyclopropanecarbonyl derivative. This leads to three main synthetic pathways:
Hofmann Rearrangement: This approach starts from cyclopropanecarboxamide. The amide is treated with a halogen (e.g., bromine) and a strong base, or with other oxidizing agents, to induce a rearrangement to the corresponding isocyanate, which is then hydrolyzed to the cyclopropylamine. thieme-connect.comcapes.gov.brwikipedia.org An electro-induced variation of the Hofmann rearrangement has also been developed, offering a more environmentally friendly alternative. researchgate.netthieme-connect.com
Curtius Rearrangement: This method begins with cyclopropanecarboxylic acid. nih.gov The carboxylic acid is converted to an acyl azide (B81097), typically using diphenylphosphoryl azide (DPPA) or sodium azide. Upon heating, the acyl azide undergoes rearrangement to an isocyanate, which can be trapped with a suitable nucleophile (like water or an alcohol) to yield the amine or a carbamate (B1207046) precursor. nih.govwikipedia.orglibretexts.org This method is known for its mild conditions and tolerance of various functional groups.
Kulinkovich-Szymoniak Reaction: This reaction provides a direct route to primary cyclopropylamines from nitriles. organic-chemistry.org In this approach, a nitrile is reacted with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgacsgcipr.org This method is a modification of the Kulinkovich reaction for cyclopropanol (B106826) synthesis and has been successfully applied to prepare various cyclopropylamines. wikipedia.orgnih.gov
| Disconnection Strategy | Precursor | Key Reagents | Relevant Research |
| Hofmann Rearrangement | Cyclopropanecarboxamide | Br₂, NaOH or electro-induced | thieme-connect.comcapes.gov.brwikipedia.orgresearchgate.netthieme-connect.com |
| Curtius Rearrangement | Cyclopropanecarboxylic acid | DPPA, NaN₃ | nih.govnih.govwikipedia.orglibretexts.org |
| Kulinkovich-Szymoniak | Cyclopropanenitrile | Grignard reagent, Ti(IV) alkoxide | organic-chemistry.orgorganic-chemistry.orgacsgcipr.orgwikipedia.orgnih.gov |
Disconnection Approaches for the Fluoropyridine Moiety
The 4-fluoro-3-aminopyridine core presents its own synthetic challenges, primarily due to the electronic nature of the pyridine (B92270) ring. A key retrosynthetic disconnection is the C-F bond or the C-N bond at the 3-position.
A plausible precursor for the 4-fluoropyridine (B1266222) moiety is a 3-halo-4-fluoropyridine, such as 3-bromo-4-fluoropyridine (B38431). The synthesis of such an intermediate can be approached in several ways. One common strategy involves the manipulation of a pre-functionalized pyridine ring. For instance, the synthesis of 3-fluoro-4-aminopyridine has been achieved through the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, followed by reduction of the nitro group and the N-oxide. thieme-connect.com This highlights the utility of N-oxides in activating the pyridine ring for nucleophilic aromatic substitution.
Another approach involves the diazotization of an aminopyridine followed by a Schiemann-type reaction to introduce the fluorine atom. However, these reactions can sometimes lead to low yields. A more modern approach would be to utilize a pre-formed fluorinated pyridine building block.
The synthesis of 3-fluoro-4-aminopyridine has been reported via several routes, including a Hofmann degradation of 3-fluoronicotinamide, which itself can be prepared from 3-fluoropyridine (B146971). nih.gov
| Precursor Building Block | Synthetic Strategy | Key Intermediates | Relevant Research |
| 3-Bromo-4-fluoropyridine | Nucleophilic Aromatic Substitution | 3-Bromo-4-nitropyridine N-oxide | thieme-connect.com |
| 3-Amino-4-fluoropyridine | Hofmann Degradation | 3-Fluoronicotinamide | nih.gov |
| 3-Amino-4-fluoropyridine | Reduction of Nitro Group | 3-Fluoro-4-nitropyridine | thieme-connect.com |
Strategic Coupling and Formation of the C(cyclopropyl)–C(pyridine) Bond
The final key step in the synthesis of 1-(4-fluoro-pyridin-3-yl)-cyclopropylamine is the formation of the C-N bond between the cyclopropylamine and the fluoropyridine ring. The most logical and widely used method for this transformation is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. wikipedia.org
This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. chemspider.com In the context of the target molecule, the disconnection of the C(pyridine)-N(cyclopropyl) bond leads to two primary retrosynthetic pathways:
Coupling of 3-halo-4-fluoropyridine with cyclopropylamine: This is the most direct approach. Commercially available or synthesized 3-bromo-4-fluoropyridine can be reacted with cyclopropylamine using a palladium catalyst system. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands such as those from the Buchwald or Hartwig groups being commonly employed. nih.govnih.gov Recent research has demonstrated the successful monoarylation of cyclopropylamine with a range of (hetero)aryl chlorides under mild conditions, supporting the feasibility of this approach. chemrxiv.orgresearchgate.net
Coupling of 3-amino-4-fluoropyridine with a cyclopropyl (B3062369) electrophile: This approach is less common for this specific transformation but is theoretically possible. It would involve a pre-formed 3-amino-4-fluoropyridine and a suitable cyclopropylating agent.
The Buchwald-Hartwig amination offers a versatile and high-yielding method for the construction of the target molecule. The reaction conditions can often be tuned to accommodate a wide range of functional groups, making it a powerful tool in modern organic synthesis. A patent for the preparation of N-cyclopropyl-4-fluoroanilines demonstrates a similar successful coupling strategy. google.com
| Coupling Strategy | Reactant 1 | Reactant 2 | Key Catalyst/Ligand System | Relevant Research |
| Buchwald-Hartwig Amination | 3-Bromo-4-fluoropyridine | Cyclopropylamine | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, BrettPhos) | wikipedia.orgchemspider.comnih.govnih.govchemrxiv.orgresearchgate.net |
Synthetic Methodologies for the 1 4 Fluoro Pyridin 3 Yl Cyclopropylamine Core Structure
Cyclopropanation Strategies for Amine Introduction
A primary approach to the synthesis of the target molecule involves the cyclopropanation of a suitable olefin precursor. These methods can be broadly categorized into classical cyclopropanation reactions, ring-closure approaches, and reactions that form the cyclopropylamine (B47189) in a more direct manner.
The Simmons–Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, involving the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. atamanchemicals.com For the synthesis of a 1-substituted cyclopropylamine, a precursor such as a 3-vinyl-4-fluoropyridine derivative bearing a protected amino group or a group that can be converted to an amine would be a suitable starting material.
Variants of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), often provide improved yields and reactivity. grafiati.com The reaction is generally tolerant of a wide range of functional groups, although the basicity of the pyridine (B92270) nitrogen may require consideration in the reaction design, potentially through the use of a protecting group or by performing the reaction under acidic conditions if the substrate allows.
Table 1: Representative Simmons-Smith Reaction Variants This table presents general examples of the Simmons-Smith reaction and its variants. Specific data for the synthesis of 1-(4-fluoro-pyridin-3-yl)-cyclopropylamine is not available in the provided search results.
| Reagent System | Substrate Example | Product Example | Typical Yield (%) |
|---|---|---|---|
| Zn-Cu, CH₂I₂ | Cyclohexene | Bicyclo[4.1.0]heptane | 60-80 |
| Et₂Zn, CH₂I₂ | Styrene | Phenylcyclopropane | 70-90 |
The transition metal-catalyzed decomposition of diazo compounds in the presence of olefins is another powerful method for cyclopropane synthesis. googleapis.comresearchgate.net Catalysts based on rhodium, copper, and palladium are commonly employed. In this approach, a diazo compound, such as ethyl diazoacetate, reacts with a metal catalyst to form a metal-carbene intermediate, which then transfers the carbene moiety to the alkene.
For the synthesis of the target molecule, a 3-vinyl-4-fluoropyridine would be reacted with a diazo compound in the presence of a suitable catalyst. The choice of catalyst and diazo reagent can influence the stereoselectivity of the reaction. Chiral catalysts have been developed to achieve enantioselective cyclopropanation. googleapis.com
Table 2: Examples of Metal-Catalyzed Cyclopropanation with Diazo Compounds This table presents general examples of metal-catalyzed cyclopropanation. Specific data for the synthesis of this compound is not available in the provided search results.
| Catalyst | Diazo Compound | Olefin | Product | Diastereoselectivity (trans:cis) |
|---|---|---|---|---|
| Rh₂(OAc)₄ | Ethyl diazoacetate | Styrene | Ethyl 2-phenylcyclopropanecarboxylate | 75:25 |
| Cu(acac)₂ | Ethyl diazoacetate | 1-Hexene | Ethyl 2-butylcyclopropanecarboxylate | 60:40 |
Michael-initiated ring-closure (MIRC) reactions provide an alternative route to cyclopropanes. This method typically involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. researchgate.net To apply this to the synthesis of this compound, a Michael acceptor containing the 4-fluoropyridin-3-yl moiety would be required. The nucleophile would possess a leaving group on an adjacent carbon, facilitating the subsequent cyclization.
For example, a nitro-alkene derivative of 4-fluoropyridine (B1266222) could serve as the Michael acceptor. Addition of a stabilized carbanion, followed by intramolecular displacement of the nitro group, would yield the cyclopropane ring. The stereochemical outcome of MIRC reactions can often be controlled through the use of chiral catalysts or auxiliaries.
The Kulinkovich reaction offers a distinct approach to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. mdpi.comgoogle.com A significant modification, the Kulinkovich-de Meijere reaction, allows for the synthesis of cyclopropylamines directly from amides. This method is particularly relevant for the synthesis of the target compound.
In this reaction, a titanium-alkene complex is formed in situ, which then reacts with an amide to generate the cyclopropylamine. A potential precursor for the synthesis of this compound would be an N-protected amide of 4-fluoronicotinic acid. The choice of Grignard reagent and titanium catalyst is crucial for the efficiency of the reaction.
Table 3: Representative Kulinkovich-de Meijere Reaction This table presents a general example of the Kulinkovich-de Meijere reaction. Specific data for the synthesis of this compound is not available in the provided search results.
| Amide Substrate | Grignard Reagent | Titanium Reagent | Product | Yield (%) |
|---|
Achiral synthesis of this compound would result in a racemic mixture. For many pharmaceutical applications, a single enantiomer is required. Stereoselective cyclopropanation can be achieved through several strategies.
Chiral Auxiliaries: A chiral auxiliary can be attached to the olefin substrate to direct the cyclopropanating agent to one face of the double bond. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.
Chiral Catalysts: The use of chiral transition metal catalysts, particularly with rhodium and copper for diazo compound reactions, has proven highly effective in achieving high levels of enantioselectivity. googleapis.com
Chiral Reagents: In the Simmons-Smith reaction, chiral additives can be used to modify the zinc carbenoid, leading to enantioselective cyclopropanation.
The choice of stereoselective method would depend on the specific synthetic route and the nature of the precursor to this compound.
Classical Cyclopropanation Methods
Amine Introduction onto Pre-formed Cyclopropane Rings
The direct amination of cyclopropanols represents an efficient route to cyclopropylamines. This transformation can be achieved by reacting a cyclopropanol (B106826) with ammonia or an amine derivative, often in the presence of a catalyst.
A notable advancement in this area involves the use of zinc homoenolates generated from cyclopropanols. These intermediates can react as electrophiles in the presence of nucleophilic amines to produce trans-cyclopropylamines with high diastereoselectivity. acs.org This method has been successfully applied to the synthesis of GSK2879552, a lysine demethylase 1 inhibitor. acs.org The reaction is initiated by the ring-opening of the cyclopropanol to form the zinc homoenolate, which is then trapped by the amine.
| Reactant | Amine | Conditions | Product | Yield | Diastereomeric Ratio (d.r.) |
| 1-Phenylcyclopropanol | Morpholine | ZnCl2, THF, 85°C | 1-(1-Phenylcyclopropyl)morpholine | High | N/A |
| trans-2-Phenylcyclopropanol | Benzylamine | Zn(OTf)2, DCE, 80°C | trans-N-Benzyl-2-phenylcyclopropylamine | Good | High |
This table presents illustrative data based on typical reactions found in the literature for the amination of cyclopropanols.
Reductive amination is a widely used method for the synthesis of amines, involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of 1-substituted cyclopropylamines, the corresponding cyclopropyl (B3062369) ketone is the key starting material. The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced to the amine. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective as they can selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Recent studies have also explored catalytic systems. For instance, a rhodium catalyst can facilitate the traditional reductive amination of α-carbonylcyclopropanes, while a ruthenium catalyst can lead to a novel ring-expansion reaction to form pyrrolidines. nih.govacs.org
| Cyclopropyl Ketone | Amine | Reducing Agent | Product |
| 1-Phenylcyclopropyl methyl ketone | Ammonia | NaBH3CN | 1-(1-Phenylcyclopropyl)ethanamine |
| Cyclopropanecarboxaldehyde | Benzylamine | NaBH(OAc)3 | N-Benzylcyclopropylmethanamine |
This table provides examples of reductive amination reactions for the synthesis of cyclopropylamines.
Halogenated cyclopropanes can serve as precursors to cyclopropylamines through nucleophilic substitution reactions with ammonia or amines. For example, cyclopropyl chloride can react with ammonia to yield cyclopropylamine. This method is particularly useful for preparing 1-substituted cyclopropylamines when the corresponding 1-halocyclopropane is accessible. The reactivity of the halogen is influenced by the other substituents on the cyclopropane ring.
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines with the loss of one carbon atom. nih.govnih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical rearrangement to an isocyanate. researchgate.net The isocyanate can then be hydrolyzed to the primary amine. nih.gov This method is advantageous due to its tolerance of a wide range of functional groups and the retention of stereochemistry at the migrating carbon. nih.gov
For the synthesis of this compound, the corresponding 1-(4-fluoro-pyridin-3-yl)cyclopropanecarboxylic acid would be the starting material. This carboxylic acid is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or sodium azide after activation of the carboxylic acid. nih.govnrochemistry.com The subsequent rearrangement and trapping of the isocyanate with a suitable nucleophile (like water or an alcohol to form a carbamate (B1207046) intermediate) followed by hydrolysis yields the desired primary amine. nih.gov The Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom, is a related transformation that can also be employed. google.com
| Starting Material | Key Reagents | Intermediate | Final Product |
| 1-Arylcyclopropanecarboxylic acid | DPPA, Et3N, then t-BuOH | 1-Arylcyclopropyl isocyanate | tert-Butyl (1-arylcyclopropyl)carbamate |
| 1-Arylcyclopropanecarboxamide | NaOCl, NaOH | 1-Arylcyclopropyl isocyanate | 1-Arylcyclopropylamine |
This table illustrates the key steps and intermediates in the Curtius and Hofmann rearrangements for synthesizing 1-arylcyclopropylamines.
Metal homoenolates, which are typically generated from cyclopropanols, have emerged as versatile intermediates in organic synthesis. thieme-connect.com While they have been extensively studied as nucleophiles, more recent research has demonstrated their ability to react as electrophiles. acs.orgthieme-connect.com Specifically, zinc homoenolates, formed by the ring-opening of cyclopropanols, can be trapped by amines to generate cyclopropylamines. thieme-connect.com This method is highly diastereoselective, yielding trans-2-substituted-cyclopropylamines from the corresponding α-chloroaldehydes. chemrxiv.org The reaction proceeds via the formation of a zinc homoenolate intermediate, which is trapped by the amine, followed by ring-closure to afford the cyclopropylamine product. chemrxiv.org
A direct and efficient route to primary cyclopropylamines involves the titanium-mediated reductive cyclopropanation of nitriles. acs.orgorganic-chemistry.org This method, often referred to as the Kulinkovich-Szymoniak reaction, utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide. organic-chemistry.orgorganic-chemistry.org The reaction is believed to proceed through the formation of a titanacyclopropane intermediate. organic-chemistry.org
Initial attempts to apply this methodology to nitriles resulted in low yields. acs.org However, significant improvements were achieved by the addition of a Lewis acid, such as BF3·OEt2, to the reaction mixture before workup. acs.orgorganic-chemistry.org This modification facilitates the formation of the primary cyclopropylamine in good yields from aliphatic nitriles. acs.org For the synthesis of 1-arylcyclopropylamines, a protocol using diethylzinc and methyltitanium triisopropoxide has been developed, which provides moderate to good yields, with acceptor-substituted nitriles generally giving better results. organic-chemistry.org
| Nitrile | Organometallic Reagent | Titanium Reagent | Additive | Product | Yield |
| Benzonitrile | EtMgBr | Ti(OiPr)4 | BF3·OEt2 | 1-Phenylcyclopropylamine | Good |
| Phenylacetonitrile | EtMgBr | Ti(OiPr)4 | BF3·OEt2 | 1-Benzylcyclopropylamine | 70% organic-chemistry.org |
| 4-Chlorobenzonitrile | Et2Zn | MeTi(OiPr)3 | NaOiPr | 1-(4-Chlorophenyl)cyclopropylamine | 82% organic-chemistry.org |
| 2-Cyanopyridine | EtMgBr | Ti(OiPr)4 | - | 1-(2-Pyridyl)cyclopropylamine | 54% acs.org |
This table summarizes the conditions and yields for the direct synthesis of primary cyclopropylamines from nitriles using metal-mediated coupling reactions.
Introduction and Functionalization of the Fluoropyridine Moiety
The fluoropyridine moiety is a cornerstone of the target molecule, influencing its physicochemical properties and biological activity. The introduction of a fluorine atom onto the pyridine ring can be challenging and requires specific synthetic approaches.
Direct fluorination of pyridine precursors is a viable, albeit sometimes challenging, method for introducing the fluorine atom. Electrophilic fluorinating agents are often employed for this purpose. For instance, Selectfluor® has been used for the electrophilic fluorination of 1,2-dihydropyridines, which can then be converted to the corresponding fluoropyridines. nih.gov This method offers a direct route to fluorinated pyridine derivatives, though the regioselectivity can be influenced by the substituents already present on the pyridine ring. nih.gov
Another approach involves the use of silver(II) fluoride (B91410) (AgF2), which has been shown to be an effective reagent for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines. researchgate.net This reaction proceeds under mild conditions and exhibits high selectivity for the position adjacent to the nitrogen atom. researchgate.net The mechanism is thought to involve the coordination of AgF2 to the pyridine nitrogen, which increases the electrophilicity of the ortho-position, facilitating fluorination. researchgate.net
| Fluorinating Agent | Substrate | Key Features | Reference |
|---|---|---|---|
| Selectfluor® | 1,2-Dihydropyridines | Electrophilic fluorination; can lead to fluorinated dihydropyridines which are then converted to pyridines. | nih.gov |
| Silver(II) Fluoride (AgF2) | Pyridines and Diazines | Site-selective C-H fluorination adjacent to the nitrogen atom; mild reaction conditions. | researchgate.net |
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the functionalization of fluoropyridines. researchgate.netacs.org In this reaction, the fluorine atom, being a good leaving group in this context, is displaced by a nucleophile. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.
4-Fluoropyridines are particularly reactive in SNAr reactions. The fluorine atom at the 4-position is readily displaced by a variety of nucleophiles. researchgate.net The rate of SNAr reactions on halopyridines is influenced by the nature of the halogen, with fluorine often being more reactive than chlorine or bromine due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached. acs.orgreddit.com For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org This increased reactivity allows for milder reaction conditions. acs.org
Regiochemical control is a crucial aspect of SNAr reactions on substituted fluoropyridines. The position of other substituents on the pyridine ring can direct the incoming nucleophile to a specific location. In the case of dihalogenated pyridines, selective substitution can be achieved. For example, in 2,4-dichloropyridine, amination can be directed to the 4-position. researchgate.net However, if a fluorine atom is present at the 2-position, selectivity can be switched to favor substitution at that site. researchgate.net This highlights the ability to fine-tune the reaction conditions and substrate to achieve the desired regiochemical outcome, which is essential for the synthesis of complex molecules like this compound.
In addition to traditional SNAr reactions, transition metal-catalyzed coupling reactions have emerged as powerful tools for the functionalization of pyridine rings. nih.govresearchgate.netnih.gov These methods can enable the formation of carbon-carbon and carbon-heteroatom bonds at positions that are not readily accessible through other means.
Palladium-catalyzed reactions, for example, have been developed for the C-H olefination of pyridines. researchgate.net While often directing to the C-3 position, these methods showcase the potential of transition metals to activate otherwise unreactive C-H bonds. researchgate.net Similarly, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes provides a route to quinoline structures through cascade C-H activation. researchgate.net
For C-F functionalization, palladium catalysis can also be employed. In the case of 5-bromo-2-chloro-3-fluoropyridine, catalytic amination conditions using a palladium catalyst and a specific ligand (Xantphos) resulted in the exclusive substitution of the bromide. nih.gov This demonstrates the ability to achieve chemoselectivity in the functionalization of polyhalogenated pyridines.
| Catalyst System | Reaction Type | Position of Functionalization | Key Features | Reference |
|---|---|---|---|---|
| Palladium with 1,10-phenanthroline | C-H Olefination | C-3 | Provides a novel disconnection for pyridine-containing molecules. | researchgate.net |
| Rhodium(III) with Cu(OAc)2 | Oxidative Annulation | - | Leads to the synthesis of quinolines via cascade C-H activation. | researchgate.net |
| Pd2dba3 with Xantphos | Amination (C-Br substitution) | C-5 (of 5-bromo-2-chloro-3-fluoropyridine) | Demonstrates chemoselectivity in polyhalogenated systems. | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines
Convergent and Divergent Synthetic Routes
In contrast, a divergent synthesis would start from a common intermediate that is later elaborated to introduce the necessary functional groups. For example, a pre-formed cyclopropylamine derivative could be functionalized with the fluoropyridine ring. Divergent routes are often efficient for creating a library of related compounds from a single precursor. nih.gov The choice between a convergent and divergent approach depends on the specific target and the availability of starting materials.
Step-Economic Synthetic Pathways
A step-economic approach to the synthesis of this compound can be envisioned through a convergent strategy, minimizing the number of linear steps and maximizing efficiency. A plausible and efficient route involves the Kulinkovich-Szymoniak reaction, which allows for the direct formation of primary cyclopropylamines from nitriles. organic-chemistry.orgwikipedia.org
This pathway would commence with the readily available 4-fluoronicotinonitrile. The core of this synthetic strategy is the titanium-mediated cyclopropanation of the nitrile functionality. In this key step, the 4-fluoronicotinonitrile would be treated with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide. This reaction generates a titanacyclopropane intermediate in situ. Subsequent reaction with the nitrile group and a Lewis acid workup leads to the formation of the desired this compound. organic-chemistry.orgorganic-chemistry.org
The key advantages of this proposed pathway are its convergence and efficiency. By directly converting the nitrile to the cyclopropylamine in a single transformation, it avoids lengthy synthetic sequences that might involve protection-deprotection steps or the installation and subsequent conversion of other functional groups. The reaction conditions are generally mild, and the starting materials are commercially accessible, making this a practical approach for the synthesis of the target molecule.
Table 1: Proposed Step-Economic Synthesis via Kulinkovich-Szymoniak Reaction
| Step | Reactant | Reagents | Product | Key Transformation |
|---|
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) offers a powerful strategy for introducing the cyclopropylamine moiety onto a pre-existing 4-fluoropyridine core, allowing for rapid diversification of analogues. One of the most promising LSF approaches for this target molecule would be through catalytic C-H amination. berkeley.eduacs.org This strategy would involve the direct conversion of a C-H bond at the 3-position of a suitable 4-fluoropyridine precursor into a C-N bond.
A hypothetical LSF approach could start with 4-fluoropyridine. A direct C-H amination at the C-3 position would be the ideal, though challenging, transformation. More realistically, a precursor such as 3-halo-4-fluoropyridine could be utilized. A transition-metal-catalyzed cross-coupling reaction, for instance, a Buchwald-Hartwig amination, with cyclopropylamine could then be employed to install the desired functionality.
Another innovative LSF strategy could involve the functionalization of the pyridine ring through the generation of pyridinyl radicals. nih.gov This approach, often initiated photochemically, allows for novel bond formations at various positions of the pyridine ring, potentially enabling the introduction of a cyclopropylamine precursor at the 3-position.
The primary advantage of LSF is the ability to modify complex molecules at a late stage of the synthesis, which is particularly valuable in drug discovery for structure-activity relationship (SAR) studies. It allows for the synthesis of a library of derivatives from a common advanced intermediate.
Table 2: Potential Late-Stage Functionalization Strategies
| Strategy | Precursor | Key Reagents/Catalysts | Transformation |
|---|---|---|---|
| C-H Amination | 4-Fluoropyridine | Transition metal catalyst (e.g., Rh, Ru), Aminating agent | Direct conversion of a C-H bond to a C-N bond |
| Cross-Coupling | 3-Halo-4-fluoropyridine | Palladium catalyst, Ligand, Base, Cyclopropylamine | Formation of a C-N bond via cross-coupling |
| Radical Functionalization | 4-Fluoropyridine | Photoredox catalyst, Radical precursor | Introduction of a functional group via a radical intermediate |
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry can be effectively applied to the synthesis of this compound to minimize environmental impact and enhance safety. Key areas of focus include the use of alternative energy sources, greener solvents, and catalytic methods. dovepress.comnih.gov
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. researchgate.netsemanticscholar.orgeurekaselect.com The Kulinkovich-Szymoniak reaction, proposed as a step-economic pathway, could potentially be performed under microwave conditions to reduce reaction times and improve energy efficiency. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov
Use of Greener Solvents:
The choice of solvent is a critical aspect of green chemistry. Traditional syntheses often employ volatile and hazardous organic solvents. For the synthesis of fluorinated pyridine derivatives, exploring greener solvent alternatives is crucial. Solvents such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a more favorable environmental and safety profile than many traditional ethereal solvents, could be investigated. Water, where feasible, is the ideal green solvent, although the reactivity of the organometallic reagents in the Kulinkovich-Szymoniak reaction would necessitate anhydrous conditions. However, for other steps, such as workup and purification, the use of greener solvents should be prioritized. dovepress.com
Biocatalysis:
Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. mdpi.comnih.gov While a direct biocatalytic route to this compound may not be readily available, enzymatic methods could be employed for the synthesis of key precursors. For instance, biocatalytic methods for the asymmetric synthesis of cyclopropylamines are being developed and could potentially be adapted. mdpi.com The use of enzymes can lead to high enantioselectivity under mild reaction conditions, reducing the need for chiral auxiliaries and resolutions.
Table 3: Green Chemistry Approaches in the Synthesis
| Approach | Description | Potential Application |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions and improve energy efficiency. | Performing the Kulinkovich-Szymoniak cyclopropanation. |
| Greener Solvents | Replacement of hazardous solvents with more environmentally friendly alternatives. | Utilizing solvents like 2-MeTHF in the synthesis and purification steps. |
| Biocatalysis | Employment of enzymes to catalyze reactions with high selectivity and under mild conditions. | Asymmetric synthesis of the cyclopropylamine moiety or its precursors. |
Advanced Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Studies of Cyclopropylamine (B47189) Formation Reactions
The construction of the cyclopropylamine scaffold is a critical step in the synthesis of the title compound. Various catalytic systems have been developed to facilitate this transformation, and mechanistic studies have been instrumental in optimizing these reactions and understanding the role of key intermediates.
The formation of cyclopropylamines often involves the use of transition metal catalysts that can mediate the intricate bond-forming steps. The choice of catalyst can significantly influence the reaction pathway, yield, and stereoselectivity.
Titanium (Ti): Titanium-mediated reactions have emerged as a powerful tool for the synthesis of cyclopropylamines from readily available starting materials like nitriles and amides. A cooperative system involving a low-valent titanium species, often generated in situ, and a Lewis acid is crucial for the cyclopropanation process. The reaction of nitriles with Grignard reagents in the presence of Ti(OPr)_4 and a Lewis acid such as BF_3·OEt_2* has been shown to produce primary cyclopropylamines in good yields. rsc.orgnih.govorganic-chemistry.org The proposed mechanism involves the formation of a titanacyclopropane intermediate. This key intermediate is believed to undergo insertion of the nitrile group, followed by a ring-contraction step to furnish the cyclopropylamine product. The Lewis acid is thought to facilitate this ring contraction. organic-chemistry.org
Zinc (Zn): Zinc catalysts are particularly effective in the synthesis of cyclopropylamines from cyclopropanols. The mechanism proceeds through the formation of a zinc homoenolate intermediate. researchgate.netacs.org This species is generated by the C-C bond cleavage of a zinc cyclopropoxide, which is formed from the reaction of the cyclopropanol (B106826) with a zinc catalyst like diethylzinc (B1219324) (Et_2Zn). The resulting zinc homoenolate can then react as a carbonyl electrophile with a nucleophilic amine to yield the corresponding trans-cyclopropylamine with high diastereoselectivity. researchgate.net Mechanistic experiments have supported the involvement of the enolized form of the zinc homoenolate as a key bis-nucleophilic species in certain transformations. acs.org
Nickel (Ni): Nickel-based catalysts have proven effective in the synthesis of amides and the subsequent N-arylation of cyclopropylamines. In the context of amide synthesis from nitroarenes and aryl halides, a Ni(0) species, generated from a Ni(II) precatalyst via reduction, undergoes oxidative addition to the aryl halide. Subsequent insertion of carbon monoxide and reaction with a reduced nitrogen species leads to the amide product. chemrxiv.org For the direct N-arylation of cyclopropylamine, nickel precatalysts with specialized phosphine (B1218219) ligands, such as CyPAd-DalPhos, are highly effective. acs.org These catalysts can facilitate the cross-coupling of cyclopropylamine with a broad range of (hetero)aryl halides under mild conditions.
Palladium (Pd): Palladium catalysts are widely used in cyclopropanation reactions, although their application to the direct synthesis of primary cyclopropylamines is less specific. In the cyclopropanation of alkenes with diazomethane, a Pd(0) complex is believed to be the active catalytic species. The mechanism can proceed through the formation of a palladium-carbene complex, which then reacts with the alkene to form a palladacyclobutane intermediate. This intermediate subsequently undergoes reductive elimination to yield the cyclopropane (B1198618) product. researchgate.netnih.gov
Platinum (Pt): While platinum complexes are known to catalyze various cyclization reactions, their specific role in the direct formation of the cyclopropylamine core from simple precursors is not as extensively documented as for other metals. Platinum(II) complexes have been used in the synthesis of other cyclic compounds, and platinum's ability to coordinate with nitriles and amides suggests its potential in cyclopropylamine synthesis. mdpi.com For instance, platinum(II) and platinum(IV) complexes with amide ligands have been synthesized and characterized, indicating the feasibility of metal-ligand interactions that could be relevant in catalytic cycles for cyclopropylamine formation. nih.gov
Interactive Data Table: Catalysts in Cyclopropylamine Formation
| Catalyst Metal | Precursor(s) | Key Intermediate(s) | Mechanistic Highlights |
| Titanium (Ti) | Nitriles, Amides | Titanacyclopropane | Cooperative catalysis with a Lewis acid facilitates ring contraction. |
| Zinc (Zn) | Cyclopropanols | Zinc Homoenolate | C-C bond cleavage of cyclopropanol forms the homoenolate, which reacts with amines. |
| Nickel (Ni) | Amides, Nitroarenes | Ni(II)-acyl complex | Effective for both amide synthesis and subsequent N-arylation of cyclopropylamine. |
| Palladium (Pd) | Alkenes, Diazo compounds | Palladacyclobutane | Formation of a metal-carbene followed by cycloaddition and reductive elimination. |
| Platinum (Pt) | General | Pt-amide complexes | Potential for catalysis, though less specifically documented for this transformation. |
The identification and characterization of transient intermediates are paramount for a thorough mechanistic understanding.
Zinc Homoenolates: The existence of zinc homoenolates as key intermediates in the zinc-catalyzed synthesis of cyclopropylamines from cyclopropanols is well-supported by mechanistic studies. researchgate.netacs.org These intermediates are formed via the ring-opening of a zinc cyclopropoxide. The resulting species possesses both nucleophilic and electrophilic character. In the presence of an amine, the electrophilic carbonyl-like character of the zinc homoenolate is exploited to form the C-N bond of the cyclopropylamine. researchgate.net Further investigations have also pointed to the involvement of an "enolized homoenolate" in certain zinc-catalyzed reactions of cyclopropanols, which acts as a bis-nucleophilic species. rsc.orgacs.org
Aminocyclopropyl Radicals: Radical intermediates, including aminocyclopropyl radicals, can be involved in certain synthetic routes. While not the primary pathway for the catalysts discussed above, understanding their formation and reactivity is crucial. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of radical species. psu.eduresearchgate.net EPR can provide information about the electronic and spatial structure of molecules with unpaired electrons. psu.edu Although direct EPR spectroscopic evidence for aminocyclopropyl radicals in the synthesis of the title compound is not extensively reported, the technique has been used to characterize other transient organic radicals, demonstrating its utility for such investigations. mdpi.com The formation of aminocyclopropyl radical cations and their subsequent reactions represent an area of ongoing research interest.
Mechanistic Aspects of Fluoropyridine Reactivity
The fluoropyridine moiety of the title compound presents its own set of reactivity patterns that are critical to understand for the final coupling step.
The formation of the bond between the cyclopropylamine and the fluoropyridine ring likely proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring, along with the fluorine substituent, activates the ring towards nucleophilic attack.
The generally accepted mechanism for an SNAr reaction involves a two-step addition-elimination pathway. The nucleophile, in this case, cyclopropylamine, attacks the carbon atom bearing the fluorine leaving group. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system. In the second step, the leaving group, the fluoride (B91410) ion, is expelled, and the aromaticity of the pyridine ring is restored.
An alternative to the SNAr pathway for functionalizing the fluoropyridine ring involves metal-catalyzed C-F or C-H bond activation.
C-F Activation: The activation of the strong C-F bond is a challenging but increasingly feasible transformation. Palladium catalysts, in particular, have been shown to mediate the C-F activation of polyfluorinated aromatic compounds. The mechanism of these reactions can be complex and may involve a heterobimetallic oxidative addition pathway, for example, with a Pd-Mg system when using Grignard reagents. This cooperative effect can significantly lower the energy barrier for C-F bond cleavage.
C-H Activation: The direct functionalization of C-H bonds offers an atom-economical approach to building molecular complexity. Nickel catalysts, often in combination with a Lewis acid co-catalyst like AlMe_3, have been successfully employed for the C-H activation of pyridines. For instance, Ni/Al bimetallic systems with N-heterocyclic carbene (NHC) ligands can achieve site-selective C-H alkylation of pyridines. researchgate.net The mechanism is proposed to involve oxidative addition of the C-H bond to the nickel center, followed by migratory insertion of an alkene and subsequent reductive elimination. Computational studies suggest that a ligand-to-ligand hydrogen transfer (LLHT) can be the rate- and enantioselectivity-determining step in some cases. researchgate.net
Interactive Data Table: Mechanistic Aspects of Fluoropyridine Reactivity
| Reaction Type | Key Features | Proposed Intermediates | Influencing Factors |
| SNAr | Addition-elimination pathway | Meisenheimer complex | Electron-withdrawing groups, leaving group ability, solvent polarity |
| C-F Activation | Cleavage of the strong C-F bond | Metal-fluoride complexes | Catalyst (e.g., Pd), co-catalyst (e.g., Grignard reagent) |
| C-H Activation | Direct functionalization of C-H bonds | Metal-hydride species | Catalyst (e.g., Ni), Lewis acid co-catalyst, ligand design |
Stereochemical Aspects in the Synthesis of 1 4 Fluoro Pyridin 3 Yl Cyclopropylamine
Control of Diastereoselectivity in Cyclopropylamine (B47189) Synthesis
Diastereoselectivity in the formation of the cyclopropane (B1198618) ring is a critical factor, determining the relative orientation of substituents. High diastereoselectivity is often achieved by employing specific catalysts or reaction conditions that favor the formation of one diastereomer over others, typically the more thermodynamically stable trans isomer.
Several methods have been developed for the diastereoselective synthesis of cyclopropane derivatives. One notable approach involves the rhodium-catalyzed cyclopropanation of aryldiazoacetates with N-vinylphthalimide, which yields 1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org This method is distinguished by its exceptional trans-selectivity, often achieving a diastereomeric ratio greater than 98:2. organic-chemistry.org The reaction proceeds efficiently at room temperature with low catalyst loading. organic-chemistry.org
Another powerful strategy utilizes sulfur ylides for the cyclopropanation of electron-poor dienes. This approach provides vinylcyclopropanes with high yields and excellent trans-diastereoselectivity. organic-chemistry.org The reaction's regioselectivity can also be very high, often exceeding a 95:5 ratio. organic-chemistry.org
More recent innovations include an electrochemical method that couples unactivated alkenes with acidic carbon pronucleophiles via thianthrene-derived dielectrophiles. nih.gov This protocol is scalable and demonstrates high diastereoselectivity across a diverse range of functional groups on both coupling partners. nih.gov It provides a complementary stereochemical outcome compared to many traditional metal-catalyzed methods. nih.gov
The table below summarizes findings from various studies on diastereoselective cyclopropanation.
| Method | Catalyst / Reagent | Substrates | Key Outcome | Reference |
| Rhodium-Catalyzed Decomposition | Rh₂(OAc)₄ | Aryldiazoacetates, N-vinylphthalimide | High trans-selectivity (>98:2 dr) | organic-chemistry.org |
| Sulfur Ylide Cyclopropanation | Sulfonium Ylides | Electron-poor dienes | High trans-diastereoselectivity | organic-chemistry.org |
| Electrochemical Coupling | Thianthrene / Electrolysis | Unactivated alkenes, Carbon pronucleophiles | High diastereoselectivity | nih.gov |
| In Situ Diazo Generation | Heat or Iron Catalyst | Dehydroamino acids, Tosylhydrazone salts | Good E/Z selectivity | monash.edu |
Enantioselective Synthesis of Chiral Cyclopropylamine Scaffolds
The creation of specific enantiomers is essential for producing pharmacologically active compounds. Enantioselective synthesis of chiral cyclopropylamine scaffolds is achieved through asymmetric catalysis, using chiral catalysts or biocatalysts to produce the desired enantiomer in high excess.
A variety of catalytic systems have been successfully employed for this purpose. For instance, a highly enantioselective copper-catalyzed three-component reaction involving a cyclopropene (B1174273), an alkenyl organoboron reagent, and a hydroxyamine ester can produce poly-substituted cis-1,2-alkenylcyclopropylamines. rsc.org Enabled by a commercial bisphosphine ligand, this method achieves exceptionally high enantioselectivity, creating up to three stereogenic centers on the cyclopropane ring simultaneously. rsc.org
Organocatalysis also offers powerful solutions. The use of cinchona alkaloid-derived catalysts, such as (DHQD)₂AQN, has proven effective in the asymmetric Michael-initiated ring-closure (MIRC) reaction of α-purine acrylates with α-bromo-carboxylic esters. nih.govresearchgate.net This method yields chiral cyclopropyl (B3062369) purine (B94841) nucleoside analogues with excellent diastereoselectivities (>20:1 dr) and high enantiomeric excesses (93–97% ee). nih.govresearchgate.net
Furthermore, chemoenzymatic strategies have emerged as a valuable tool. An engineered variant of sperm whale myoglobin (B1173299) can catalyze the highly diastereo- and enantioselective cyclopropanation of various vinylarenes with diazoketones. nih.govresearchgate.net These resulting cyclopropyl ketones are versatile building blocks that can be chemically transformed into a diverse library of enantiopure cyclopropane scaffolds. nih.govresearchgate.net
The following table details the performance of different enantioselective methods.
| Method | Catalyst / Enzyme | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Copper-Catalyzed Alkenylamination | Cu / Bisphosphine Ligand | Three-component cyclopropene reaction | Exceptionally high | rsc.org |
| Organocatalytic MIRC | (DHQD)₂AQN | Michael-initiated ring-closure | 93-97% ee | nih.govresearchgate.net |
| Biocatalytic Cyclopropanation | Engineered Sperm Whale Myoglobin | Olefin cyclopropanation with diazoketone | High enantioselectivity | nih.govresearchgate.net |
Investigating Stereochemical Inversion and Retention during Transformations
Once a chiral cyclopropylamine scaffold is synthesized, subsequent functional group transformations must be performed with careful consideration of the stereochemistry at the chiral centers. Reactions can proceed with either inversion or retention of configuration.
Inversion of configuration is a common outcome in reactions that follow an Sₙ2 mechanism. youtube.com In this process, the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a "flipping" of the stereocenter's configuration (e.g., from R to S or vice versa). youtube.comyoutube.com For example, converting a chiral alcohol on the cyclopropane ring to a different functional group by first turning the alcohol into a good leaving group (like a tosylate) and then displacing it with a nucleophile will typically proceed with inversion. youtube.com
Retention of configuration occurs when the spatial arrangement of the substituents at a stereocenter remains the same after a reaction. youtube.comyoutube.com This can happen through several mechanisms. One possibility is a reaction that does not involve the breaking of any bonds to the stereocenter. youtube.com Another pathway is a "double inversion," where two consecutive Sₙ2 reactions occur. The first inversion flips the stereochemistry, and the second flips it back, resulting in a net retention of the original configuration. youtube.com For example, reacting a chiral alcohol with PBr₃ leads to an inverted alkyl bromide (first inversion), which can then be reacted with a nucleophile in a second Sₙ2 reaction to give a product with the original stereochemistry (second inversion, net retention). youtube.com Neighboring group participation is another mechanism that can lead to retention of configuration. youtube.com
Understanding these principles is crucial for planning multi-step syntheses to ensure the final product, such as 1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine, has the correct absolute stereochemistry.
Isomerization Phenomena of Cyclopropylamine Moieties
The stereochemical integrity of a cyclopropylamine moiety can be compromised by isomerization, which is the process of converting a molecule into one of its isomers. This can occur under various conditions, including exposure to heat, light, acids, or bases.
One form of isomerization is cis-trans (or E/Z) isomerization, where the substituents on the cyclopropane ring change their relative positions. This can lead to the erosion of diastereomeric purity.
Another significant process is the ring-opening isomerization of cyclopropyl groups. For example, cyclopropyl-allyl isomerization is a well-known rearrangement where the cyclopropane ring opens to form an allylic species, often promoted by heat or acid catalysis. researchgate.net For cyclopropylamines, isomerization can also occur via radical cation intermediates. Studies have shown that aliphatic amine radical cations can isomerize through transient complexes involving a cyclopropane ring, particularly when the internal energy is below the threshold for simple bond cleavage. nih.gov This suggests that reaction conditions that promote radical formation could potentially lead to undesired isomerization and loss of stereochemical definition in complex cyclopropylamine targets.
Reactivity Profiles and Transformation Pathways of 1 4 Fluoro Pyridin 3 Yl Cyclopropylamine
Reactivity of the Cyclopropylamine (B47189) Moiety
The cyclopropylamine unit is a versatile functional group, known for its participation in reactions that relieve its inherent ring strain. acs.org Its reactivity is often initiated by the nitrogen atom, which can act as a trigger for downstream transformations of the cyclopropane (B1198618) ring. nih.gov
The significant angular and torsional strain within the cyclopropane ring makes it susceptible to ring-opening reactions, which are a hallmark of cyclopropylamine chemistry. acs.orgchemrxiv.org These transformations can be initiated through various mechanisms, including oxidation or acid catalysis, leading to the formation of linear, functionalized aliphatic chains.
Under oxidative conditions, particularly through single-electron transfer (SET), cyclopropylamines can form nitrogen radical cations. nih.gov This intermediate readily undergoes β-scission (ring-opening) of the strained three-membered ring to generate a more stable β-carbon radical and an iminium ion. nih.gov This process is a key step in many synthetic applications, as the resulting reactive intermediates can be trapped by various reagents. nih.gov For instance, a two-electron (2e) SN2-like ring-opening pathway has been described for the 1,3-difunctionalization of cyclopropylamines using reagents like N-iodosuccinimide (NIS). consensus.app
In the presence of strong acids, such as the superacid triflic acid (CF3SO3H), the cyclopropane ring can be protonated, leading to cleavage of a C-C bond. nih.gov Studies on trans-2-phenylcyclopropylamine have shown that this can lead to the formation of a reactive dicationic superelectrophile, which can then be trapped by nucleophiles like benzene. nih.gov This reaction demonstrates a rare case of distal C-C bond cleavage in the cyclopropane ring. nih.gov Lewis acids are also commonly used to promote the ring-opening of donor-acceptor cyclopropanes by nucleophiles, weakening the bond between the donor and acceptor groups and facilitating the attack. acs.org
A summary of representative ring-opening reaction types is presented below.
| Reaction Type | Initiator/Catalyst | Key Intermediate | Outcome |
| Oxidative Ring-Opening | Visible-light photoredox catalyst (e.g., Ru(II) or Ir(III) complexes) | Nitrogen radical cation, β-carbon radical iminium ion | Formation of functionalized cyclopentanes via cycloaddition with olefins. nih.gov |
| Acid-Catalyzed Ring-Opening | Brønsted superacids (e.g., CF3SO3H) | Dicationic superelectrophile | Regioselective addition of nucleophiles across the opened ring. nih.gov |
| Lewis Acid-Promoted Ring-Opening | Lewis acids (e.g., MgI2, AlCl3) | Polarized cyclopropane, Zwitterionic species | 1,3-difunctionalization or rearrangement to products like N-(2-chloropropyl)amides. acs.orgrsc.org |
| Halogen-Mediated Ring-Opening | N-Iodosuccinimide (NIS) | N/A | 1,3-Difunctionalization via an SN2-like pathway. consensus.app |
Cyclopropylamines are valuable precursors for formal [3+2] cycloaddition reactions. nih.govchemrxiv.org This transformation typically involves the oxidative generation of a nitrogen radical cation, followed by ring-opening to form a 1,3-dipole equivalent (an iminium ion with a β-carbon radical). nih.gov This intermediate can then react with various dipolarophiles, such as electron-deficient olefins, to construct five-membered rings. nih.govacs.org
Visible-light photoredox catalysis has emerged as a mild and efficient method to initiate these cycloadditions. nih.govacs.org For example, using a ruthenium(II) polypyridyl complex as the photocatalyst, cyclopropylamines can react with olefins to form substituted cyclopentanes with high regiocontrol. nih.gov The reaction proceeds through a proposed mechanism involving oxidation of the cyclopropylamine, ring-opening, intermolecular addition to the olefin, and subsequent radical cyclization and reduction to complete the catalytic cycle. nih.gov Highly diastereoselective versions of this reaction have been developed, particularly with N-sulfonyl cyclopropylamines and bicyclic substrates. nih.govacs.org
Recent advancements have also demonstrated that these [3+2] cycloadditions can be achieved without external photocatalysts, relying instead on the direct photoexcitation of N-aryl cyclopropylamines. chemrxiv.org Furthermore, the development of asymmetric [3+2] photocycloadditions, using a combination of photoredox and chiral hydrogen-bond catalysis, allows for the synthesis of enantioenriched cyclopentylamines. rsc.org
The primary amine group of 1-(4-fluoro-pyridin-3-yl)-cyclopropylamine is a key site for derivatization through N-functionalization reactions. These transformations are fundamental for modifying the compound's properties and for its incorporation into larger, more complex molecular architectures.
Standard reactions such as acylation and sulfonylation can be readily performed on the nitrogen atom. For instance, N-cyclopropylamides, formed by reacting cyclopropylamines with acylating agents, are common synthetic intermediates. rsc.orgresearchgate.net These amides can then undergo further transformations. For example, a ring-opening rearrangement of N-cyclopropylamides can be induced by aluminum chloride to afford N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org
Alkylation of the amine is another common derivatization pathway. These reactions introduce alkyl substituents onto the nitrogen, altering its steric and electronic properties. The synthesis of trans-2-substituted cyclopropylamines has been achieved from cyclopropanols, highlighting the value of these N-functionalized motifs in pharmaceutical chemistry. proquest.com
Reactivity of the 4-Fluoro-pyridin-3-yl Moiety
The 4-fluoro-pyridin-3-yl ring system is an electron-deficient heterocycle, which significantly influences its reactivity. The fluorine atom at the 4-position is particularly important, as it can act as a leaving group in nucleophilic aromatic substitution reactions. The pyridine (B92270) ring can also participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The fluorine atom on the pyridine ring is susceptible to replacement by various nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions. nih.gov The high electronegativity of fluorine further accelerates SNAr reactions, making fluoropyridines more reactive than their chloro- or bromo- counterparts. nih.govacs.org For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org
In the context of this compound, the fluorine at the 4-position can be displaced by a wide range of nucleophiles, providing a powerful method for late-stage functionalization.
| Nucleophile Type | Example Reagent | Product Type |
| O-Nucleophiles | Alcohols, Phenols | Aryl ethers |
| N-Nucleophiles | Amines, Amides, N-Heterocycles | Substituted aminopyridines |
| S-Nucleophiles | Thiols | Thioethers |
| C-Nucleophiles | Cyanide (e.g., KCN) | Cyanopyridines |
This reactivity allows for the introduction of diverse functional groups, which is a valuable strategy in medicinal chemistry. acs.org The reaction conditions for SNAr on fluoropyridines are often mild, which is advantageous when working with complex molecules. nih.govacs.org The nitro group can also serve as an effective leaving group in SNAr reactions on pyridine rings, sometimes offering a convenient alternative pathway to fluorinated pyridines. mdpi.comscispace.com
The C-F bond of the fluoropyridine ring can also be activated for metal-catalyzed cross-coupling reactions, although this is generally more challenging than with other halogens like bromine or iodine. However, nickel-catalyzed cross-coupling reactions have been successfully developed for fluoroarenes, including fluoropyridines, with organometallic reagents such as Grignard reagents. acs.org These reactions, often employing ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can form new C-C bonds under relatively mild conditions. acs.org
Iron-catalyzed cross-coupling reactions represent a more economical and environmentally friendly alternative to those using palladium or nickel. nih.govprinceton.edu Iron catalysts, such as Fe(acac)₃, have been shown to effectively catalyze the coupling of functionalized aryl electrophiles with Grignard reagents. nih.gov While direct C-F bond activation for cross-coupling is less common, the pyridine ring itself can be functionalized using other methods. For instance, cobalt-catalyzed [2+2+2] cyclization reactions of nitriles with diynes are a powerful tool for constructing substituted pyridine rings. acs.org While not a direct reaction of the pre-formed fluoropyridine, this illustrates the broader synthetic strategies available for building complex pyridine-containing molecules. The development of cross-electrophile coupling methods also offers new pathways for forming C-C bonds, including the construction of challenging all-carbon quaternary centers. princeton.edu
Electrophilic Aromatic Substitution (EAS) Potential
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. The presence of a fluorine atom at the 4-position further deactivates the ring. However, the aminocyclopropyl group at the 3-position is an activating group and directs electrophiles to the ortho and para positions.
In the case of this compound, the positions ortho to the aminocyclopropyl group are the 2- and 4-positions, and the para position is the 6-position. The 4-position is already substituted with a fluorine atom. Therefore, electrophilic attack is most likely to occur at the 2- and 6-positions. The fluorine atom, being an ortho-, para-director, also directs incoming electrophiles to the 3- and 5-positions. The directing effects of the two substituents are summarized in the table below.
| Substituent | Position | Directing Effect |
| -F | 4 | Ortho, Para (positions 3 and 5) |
| -C₃H₄NH₂ | 3 | Ortho, Para (positions 2, 4, and 6) |
This table outlines the directing effects of the substituents on the pyridine ring for electrophilic aromatic substitution.
Considering both electronic effects, the most probable sites for electrophilic attack are the 2- and 6-positions, as they are activated by the aminocyclopropyl group. However, the steric hindrance from the cyclopropyl (B3062369) group might favor substitution at the 6-position over the 2-position.
Intermolecular and Intramolecular Reaction Scope
The primary amine and the pyridine nitrogen of this compound are nucleophilic and can participate in a variety of intermolecular reactions. For instance, the primary amine can react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively. The pyridine nitrogen can be alkylated or oxidized.
The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metal catalysts. These reactions can lead to the formation of various acyclic products.
While specific examples of intramolecular reactions involving this compound are not extensively documented, the potential for such reactions exists. For example, if a suitable electrophilic center is introduced into the molecule, an intramolecular cyclization could occur, leading to the formation of a new ring system.
Stability and Degradation Pathways under Various Chemical Conditions
The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. The compound is expected to be relatively stable under neutral conditions. However, in acidic solutions, the primary amine and the pyridine nitrogen can be protonated, which may affect its stability and reactivity.
Under strongly acidic or basic conditions, or at elevated temperatures, degradation of the molecule may occur. Potential degradation pathways could involve the cleavage of the cyclopropane ring or the displacement of the fluorine atom. The primary amine group can also be susceptible to oxidation.
Further research is necessary to fully elucidate the detailed reactivity profiles, transformation pathways, and stability of this compound under a broader range of conditions.
Computational Chemistry and Theoretical Modeling of 1 4 Fluoro Pyridin 3 Yl Cyclopropylamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. youtube.com These methods are used to determine molecular geometries, electronic structures, and various chemical properties with a high degree of accuracy. youtube.comscirp.org
Density Functional Theory (DFT) is a powerful computational method for investigating the optimized molecular structure and electronic properties of molecules like "1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine". scirp.orgresearchgate.net By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to calculate the ground-state geometry, bond lengths, bond angles, and dihedral angles of the molecule. researchgate.net
The electronic structure analysis involves mapping the electron density distribution to identify electron-rich and electron-poor regions. This is visualized through Molecular Electrostatic Potential (MEP) maps, which are valuable for predicting sites of electrophilic and nucleophilic attack. researchgate.net
Table 1: Predicted Key Geometric Parameters from DFT (Illustrative) This table is illustrative and based on expected values from related structures, as specific experimental or calculated data for the title compound is not available in the provided search results.
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| C-F Bond Length | ~1.34 - 1.36 Å | Influences electronic properties of the pyridine (B92270) ring. |
| C-N (Pyridine) Bond Lengths | ~1.33 - 1.39 Å | Indicates aromaticity and electronic distribution. |
| C-N (Amine) Bond Length | ~1.45 - 1.48 Å | Key for understanding the substituent's reactivity. |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and kinetic stability. scirp.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap suggests higher reactivity. scirp.org
For "this compound", the HOMO is expected to be localized primarily on the electron-rich cyclopropylamine (B47189) moiety and the pyridine ring, which can act as electron donors. nih.govrsc.org Conversely, the LUMO is likely to be distributed over the electron-deficient fluoropyridine ring, which acts as an electron acceptor. nih.govrsc.org This distribution dictates the molecule's charge transfer characteristics, which are fundamental to its bioactivity. scirp.org
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Electronegativity (χ): χ = -(ELUMO + EHOMO) / 2
Electrophilicity Index (ω): ω = μ2 / 2η (where μ is the chemical potential, -χ)
These descriptors, derived from DFT calculations, provide a quantitative basis for comparing the reactivity of different molecular structures. researchgate.net
Table 2: Illustrative FMO Energies and Reactivity Descriptors This table presents hypothetical values for illustrative purposes, based on general principles and data for similar compounds like 3-fluoropyridine (B146971) and quinoline. scirp.orgresearchgate.net
| Parameter | Illustrative Value | Interpretation |
|---|---|---|
| EHOMO | ~ -6.5 eV | Energy of the outermost electrons; related to electron-donating ability. |
| ELUMO | ~ -1.5 eV | Energy of the lowest empty orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicates chemical stability and reactivity. |
| Chemical Hardness (η) | ~ 2.5 eV | Measures resistance to change in electron distribution. |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).
For "this compound", NBO analysis would reveal the nature of the C-F and C-N bonds and the lone pair electrons on the nitrogen and fluorine atoms. It can quantify the stabilization energies associated with intramolecular charge transfer (ICT) interactions, such as those between the nitrogen lone pair of the cyclopropylamine group and the π* antibonding orbitals of the pyridine ring. These interactions are crucial for understanding the molecule's electronic structure, stability, and conformational preferences.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules like "this compound", especially in a solvent environment or when interacting with a biological target like a protein kinase. nih.govrsc.org
By simulating the trajectory of atoms and molecules, MD can reveal:
The preferred conformations of the cyclopropylamine substituent relative to the pyridine ring.
The stability of the molecule in different environments (e.g., water, lipids). nih.gov
The dynamic interactions and binding stability within a protein's active site. mdpi.commdpi.com
The results from MD simulations are crucial for understanding how the molecule behaves in a realistic biological context, which is a key aspect of computer-aided drug design (CADD). nih.govmdpi.com
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the vibrational frequencies and intensities of the molecule. researchgate.net A frequency scaling factor is often applied to correct for anharmonicity and limitations of the theoretical model. researchgate.net This allows for the assignment of specific vibrational modes to the observed peaks in experimental IR and Raman spectra. For example, characteristic frequencies for the C-F stretch, pyridine ring vibrations, and N-H vibrations of the amine group can be predicted. researchgate.net
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govnih.gov These calculations help to understand the nature of electronic transitions, such as π→π* or n→π* transitions, within the molecule. rsc.org
NMR Spectroscopy: The chemical shifts (δ) for ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are highly valuable for interpreting and assigning complex experimental NMR spectra.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For a molecule like "this compound", theoretical methods could be used to study its synthesis or metabolic pathways. This involves:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate the TS connecting reactants and products.
Calculating Reaction Barriers: The energy difference between the transition state and the reactants gives the activation energy, which determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
These studies provide a detailed, step-by-step understanding of reaction pathways that can be difficult to probe experimentally. rsc.org
Structure-Activity Relationship (SAR) Studies from a Computational Perspective
While specific, published computational Structure-Activity Relationship (SAR) studies for this compound are not extensively available in public literature, a theoretical SAR can be constructed by analyzing its core components: the fluoropyridine ring and the cyclopropylamine moiety. Computational methods provide valuable insights into how these structural features can influence the molecule's interaction with biological targets.
Key Structural Components and Their Computational Significance:
The 4-Fluoropyridine (B1266222) Moiety: The introduction of a fluorine atom to the pyridine ring significantly alters its electronic properties. Fluorine is the most electronegative element, and its placement at the 4-position has a strong inductive effect, withdrawing electron density from the aromatic ring. This, in turn, influences the molecule's electrostatic potential and dipole moment, which are critical for molecular recognition and binding affinity to a target protein. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on other fluorinated heterocyclic compounds have consistently demonstrated the importance of electronic descriptors in predicting biological activity. nih.govresearchgate.net
The Cyclopropylamine Moiety: The cyclopropyl (B3062369) group is a unique structural element in medicinal chemistry, often referred to as a "versatile player." acs.orgresearchgate.net Its rigid, three-membered ring introduces significant conformational constraint, which can be entropically favorable upon binding to a receptor by reducing the loss of conformational freedom. researchgate.net The strained C-C bonds of the cyclopropane (B1198618) ring possess enhanced π-character, influencing its electronic and metabolic properties. acs.orgresearchgate.net The amine group attached to the cyclopropyl ring is a key site for interactions, often acting as a hydrogen bond donor or a basic center. Computational studies on other cyclopropylamine derivatives, such as the irreversible monoamine oxidase (MAO) inhibitor tranylcypromine, have shown that the stereochemistry and substitution on the cyclopropylamine core are crucial for inhibitory activity and selectivity. researchgate.netnih.govnih.gov
Hypothetical SAR Insights from a Computational Viewpoint:
A computational SAR study would typically investigate how modifications to these core fragments affect key molecular descriptors and, consequently, biological activity.
Role of the Fluorine Atom: The position and presence of the fluorine atom are critical. A computational model would likely show that moving the fluorine to other positions on the pyridine ring (e.g., 2, 5, or 6) would significantly alter the electrostatic potential map of the molecule. This could change the nature of its interaction with amino acid residues in a binding pocket. For instance, the negative potential around the fluorine could be crucial for a specific electrostatic interaction.
Substitution on the Pyridine Ring: Introducing other substituents on the pyridine ring would modulate its steric and electronic properties. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to map out regions where bulky, electron-donating, or electron-withdrawing groups might enhance or diminish activity. mdpi.com
The Cyclopropylamine Linkage: The connection of the cyclopropylamine at the 3-position of the pyridine ring defines a specific spatial arrangement between the two fragments. Molecular dynamics simulations could reveal the preferred conformations and the torsional angles between the pyridine and cyclopropyl rings, which would be critical for fitting into a receptor's binding site.
Modifications to the Cyclopropylamine: Altering the cyclopropylamine moiety, for instance, by N-alkylation or substitution on the cyclopropyl ring itself, would impact the molecule's steric bulk, lipophilicity, and basicity. These changes would be reflected in the computational descriptors and could be correlated with changes in activity.
Illustrative Data Tables from a Computational Perspective:
While experimental data for this compound is not provided, the following tables illustrate the types of computational descriptors that would be analyzed in a SAR study of this compound and its hypothetical analogs.
Table 1: Calculated Electronic Properties of Hypothetical Analogs
| Compound | Analog Modification | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |
| 1 | This compound | 3.25 | -6.8 | -0.5 |
| 2 | 1-(Pyridin-3-YL)-cyclopropylamine (no fluorine) | 2.80 | -6.5 | -0.2 |
| 3 | 1-(4-Chloro-pyridin-3-YL)-cyclopropylamine | 3.10 | -7.0 | -0.8 |
| 4 | 1-(4-Fluoro-pyridin-3-YL)-N-methyl-cyclopropylamine | 3.40 | -6.7 | -0.4 |
Note: The data in this table is illustrative and intended to represent the types of values obtained from quantum mechanical calculations. It does not represent experimentally verified data.
Table 2: Steric and Lipophilicity Descriptors for Hypothetical Analogs
| Compound | Analog Modification | Molecular Volume (ų) | Surface Area (Ų) | logP |
| 1 | This compound | 150.2 | 185.5 | 1.8 |
| 2 | 1-(Pyridin-3-YL)-cyclopropylamine (no fluorine) | 148.9 | 183.1 | 1.5 |
| 3 | 1-(4-Chloro-pyridin-3-YL)-cyclopropylamine | 155.8 | 190.2 | 2.2 |
| 4 | 1-(4-Fluoro-pyridin-3-YL)-N-methyl-cyclopropylamine | 160.5 | 195.8 | 2.1 |
Note: The data in this table is illustrative and based on typical values from molecular modeling software. It does not represent experimentally verified data.
Applications of the 1 4 Fluoro Pyridin 3 Yl Cyclopropylamine Scaffold in Chemical Biology and Advanced Materials
Design and Synthesis of Novel Chemical Biology Probes
Chemical probes are essential small-molecule tools used to study biological processes and protein functions within a cellular context. google.com The 1-(4-fluoro-pyridin-3-yl)-cyclopropylamine scaffold is a promising starting point for the design of such probes due to its inherent structural features and synthetic accessibility.
The primary amine on the cyclopropyl (B3062369) group serves as a crucial reactive handle for conjugation. This amine can be readily coupled with reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels, to enable visualization and identification of cellular targets. A common strategy involves the reaction of the amine with an N-hydroxysuccinimide (NHS) ester-functionalized dye, forming a stable amide bond. nih.gov This process allows for the creation of fluorescent probes that can be used to track the localization of the scaffold within cells via microscopy. nih.gov
Given that structurally related cyclopropylamine (B47189) derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer, probes based on this scaffold could be designed to investigate the enzyme's activity and distribution. google.comnih.gov A hypothetical synthesis could involve coupling the scaffold with a fluorophore like fluorescein (B123965) isothiocyanate (FITC) or a derivative of BODIPY to yield a probe for studying LSD1 engagement in living cells.
Table 1: Potential Components for Chemical Probe Synthesis
| Scaffold Component | Role in Probe Design | Example Conjugation Partner |
|---|---|---|
| Primary Amine | Reactive handle for tag attachment | N-hydroxysuccinimide (NHS) esters |
| Fluoropyridine Ring | Modulates target binding and cell permeability | Not applicable |
| Cyclopropyl Linker | Provides rigid, three-dimensional structure | Not applicable |
Functionalization for Targeted Biological Interactions
The utility of the this compound scaffold in medicinal chemistry stems from the ability to systematically modify its structure to achieve specific biological outcomes. The primary amine is a key site for functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Common functionalization reactions include:
Acylation: Reaction with carboxylic acids or acid chlorides to form amides. This can introduce new hydrogen bond donors and acceptors, potentially increasing affinity for a target protein.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This allows for the exploration of a wide range of chemical space.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which can act as stable hydrogen bond donors.
Research on related cyclopropylamine-based LSD1 inhibitors has shown that modifications at this amine position are critical for activity. google.comnih.gov By attaching different chemical groups, researchers can fine-tune the molecule's interaction with the active site of the enzyme, enhancing selectivity over other related enzymes like monoamine oxidases (MAOs). nih.gov The fluorine atom on the pyridine (B92270) ring also plays a crucial role by altering the basicity of the pyridine nitrogen and potentially forming specific hydrogen bonds or dipole-dipole interactions with the target protein, further enhancing binding affinity.
Integration into Complex Organic Architectures
As a bifunctional building block, the this compound scaffold can be incorporated into larger, more complex molecular structures. The primary amine offers a vector for chain extension or linkage to other molecular fragments. Simultaneously, the fluoropyridine ring can participate in its own set of chemical transformations.
The fluorine atom at the 4-position of the pyridine ring activates it towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluorine by various nucleophiles, such as thiols, alcohols, or other amines, providing a route to covalently link the scaffold to other molecular systems or surfaces. This dual reactivity makes the scaffold a valuable component for constructing intricate architectures, such as those found in drug-linker conjugates or complex natural product analogues. The rigid cyclopropane (B1198618) unit helps to maintain a defined spatial orientation between the two functional ends of the molecule, which can be critical for biological activity.
Role as a Privileged Scaffold in Ligand Design and Discovery
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The aryl-cyclopropylamine motif has emerged as such a scaffold, particularly for enzymes that recognize amine substrates. Its most notable application is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme crucial for histone modification. google.comnih.gov
The mechanism of inhibition often involves the cyclopropylamine moiety acting as an irreversible inactivator of the enzyme's FAD cofactor. The this compound structure contains all the necessary features to be an effective inhibitor in this class:
The Cyclopropylamine Core: Acts as the reactive warhead for the enzyme.
The Aryl Group (Fluoropyridine): Provides key binding interactions that orient the reactive moiety within the enzyme's active site.
The Fluorine Atom: Can serve to increase metabolic stability by blocking potential sites of oxidation and enhance binding affinity through favorable electronic interactions.
The prevalence of this scaffold in multiple patents and research articles targeting LSD1 underscores its importance and "privileged" status in the design of epigenetic modulators for therapeutic applications, including cancer treatment. google.comgoogle.comnih.gov
Table 2: Features of this compound as a Privileged Scaffold
| Structural Feature | Contribution to Biological Activity |
|---|---|
| Cyclopropylamine | Mechanism-based inactivation of FAD-dependent enzymes (e.g., LSD1) |
| Fluoropyridine Ring | Provides specific binding interactions and influences pharmacokinetic properties |
| Fluorine Atom | Enhances metabolic stability and modulates binding affinity |
Utilization in Material Science for Specialty Polymers and Coatings
The unique properties of organofluorine compounds are highly valued in material science for creating materials with enhanced thermal stability, chemical resistance, and specific surface properties. mdpi.com The incorporation of fluorinated building blocks like this compound into polymers can yield high-performance materials suitable for demanding applications.
The fluoropyridine component is particularly significant. Polymers containing fluorinated pyridine rings are known for their excellent temperature resistance and high char yields, indicating the formation of a dense, stable carbonaceous material upon heating. mdpi.com These properties are highly desirable for materials used in the aerospace and automotive industries. mdpi.com
The this compound scaffold could be integrated into a polymer backbone through its amine functionality, for example, by reacting it with di-epoxides or di-acid chlorides to form polyamides or polyepoxies. The resulting polymers would benefit from the properties conferred by the fluoropyridine unit:
High Thermal Stability: Resistance to degradation at elevated temperatures.
Chemical Inertness: Reduced reactivity towards harsh chemicals.
Hydrophobicity and Low Surface Energy: Leading to water-repellent and self-cleaning surfaces.
These characteristics make such polymers ideal candidates for specialty coatings, sealants for aerospace applications, and advanced composite materials where durability and performance in extreme environments are critical. mdpi.com
Analytical Techniques for Structural Elucidation and Purity Assessment of 1 4 Fluoro Pyridin 3 Yl Cyclopropylamine
Mass Spectrometry (MS)MS provides information about the mass and, therefore, the molecular formula of a compound.
High-Resolution Mass Spectrometry (HRMS):This technique would determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of the elemental composition and molecular formula (C₈H₉FN₂), confirming that the synthesized compound is indeed the target molecule.
Without access to the actual spectra from a peer-reviewed scientific journal or a verified database, any presentation of data would be speculative and would not meet the required standards of scientific accuracy.
Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. In the analysis of 1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine, electron ionization (EI) or electrospray ionization (ESI) can be employed. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecule's connectivity, conformation, and, if applicable, its absolute stereochemistry. For this compound, obtaining a single crystal of suitable quality would allow for the precise measurement of bond lengths, bond angles, and torsion angles.
This data would confirm the planar structure of the pyridine (B92270) ring and the puckered nature of the cyclopropyl (B3062369) group. Furthermore, it would reveal the spatial orientation of the amino group relative to the cyclopropyl and pyridine rings. In cases where chiral centers are present, X-ray crystallography of a single enantiomer or a derivative with a known chiral auxiliary can establish the absolute configuration. Although a crystal structure for this compound has not been reported in publicly accessible databases, this technique remains the gold standard for unambiguous structural determination.
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are indispensable for assessing the purity of a compound and for separating isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
The retention time of the main peak provides a qualitative measure of the compound's identity under specific chromatographic conditions. The area of the peak, detected by a UV detector, is proportional to the concentration, allowing for the quantification of purity. Impurities would appear as separate peaks with different retention times. While specific HPLC methods for this compound are proprietary, related compounds such as (1-(4-Fluoropyridin-3-yl)cyclopropyl)methanamine are analyzed using similar HPLC and LC-MS techniques. chemicalbook.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. For this compound, its volatility may allow for direct analysis. If not, derivatization of the amino group could be performed to increase its volatility.
The gas chromatogram would show a peak at a characteristic retention time, and the coupled mass spectrometer would provide a mass spectrum of the eluting compound, confirming its identity. GC-MS is highly sensitive and can detect and identify trace-level impurities. General GC-MS methods are widely used for the analysis of various amines and heterocyclic compounds, providing a robust platform for purity assessment.
Chiral Chromatography
Since this compound possesses a stereocenter at the carbon atom of the cyclopropyl ring attached to the amino and pyridinyl groups, it can exist as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers.
This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. The development of a successful chiral separation method is crucial for controlling the stereochemical purity of the compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques like IR and UV-Vis provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** |
| N-H stretch (amine) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N, C=C stretch (pyridine) | 1400-1600 |
| C-F stretch | 1000-1400 |
| C-N stretch | 1000-1350 |
| This table presents expected ranges for the functional groups present in the molecule. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, would be dominated by the absorption of the fluoropyridine chromophore. Pyridine and its derivatives typically exhibit strong π → π* transitions in the UV region. The presence of the fluoro and cyclopropylamine (B47189) substituents would be expected to cause shifts in the absorption maxima compared to unsubstituted pyridine.
Future Research Directions and Emerging Trends
Development of Highly Efficient and Selective Synthetic Methodologies
The synthesis of structurally complex molecules like 1-(4-fluoro-pyridin-3-yl)-cyclopropylamine necessitates methodologies that are both efficient and highly selective. Future efforts will likely concentrate on advancing catalytic systems and late-stage functionalization techniques.
A primary challenge lies in the regioselective introduction of the fluorine atom onto the pyridine (B92270) ring. Current methods often require multi-step sequences starting from pre-functionalized precursors. Emerging trends point towards direct C-H fluorination, which offers a more atom-economical approach. acs.orgberkeley.eduresearchgate.net Research into developing catalysts, potentially based on transition metals or photoredox systems, that can selectively fluorinate the C4-position of a 3-substituted pyridine is a key area of investigation. acs.org A scalable approach using sulfur tetrafluoride (SF4) for deoxofluorination presents a viable route for producing fluorinated heterocycles on a larger scale. acs.org
Furthermore, the construction of the cyclopropylamine (B47189) moiety is an area ripe for innovation. Chemoenzymatic strategies are emerging as powerful tools for creating chiral cyclopropane (B1198618) scaffolds, which could be adapted for the asymmetric synthesis of this compound. nih.gov
| Synthetic Challenge | Emerging Approach | Potential Advantage | Relevant Findings |
| Regioselective Fluorination | Direct C-H Fluorination | Fewer steps, improved atom economy | Methods using AgF₂ show high selectivity for fluorination adjacent to the pyridine nitrogen. acs.orgresearchgate.net |
| Scalable Synthesis | Deoxofluorination with SF₄ | High yields, suitable for gram to kilogram scale | Proven effective for a wide range of fluorinated heterocycles. acs.org |
| Asymmetric Synthesis | Chemoenzymatic Methods | Access to specific enantiomers | Enzymes can be used to create optically active cyclopropyl (B3062369) ketones, which are precursors to chiral amines. nih.gov |
Exploration of Novel Reactivity Patterns
The unique combination of the strained cyclopropyl ring and the electron-deficient fluoropyridine system suggests a rich and underexplored reactive landscape. Future research will focus on leveraging this reactivity for novel molecular constructions.
The aminocyclopropane unit is known to undergo ring-opening reactions under various conditions, including Lewis acid catalysis or via radical intermediates. rsc.orgepfl.chrsc.org These transformations can convert the cyclopropane into a 1,3-difunctionalized propane (B168953) synthon, providing access to a diverse range of linear and cyclic structures. rsc.orgresearchgate.netnih.gov For instance, oxidative ring-opening can generate 1,3-dielectrophilic intermediates capable of reacting with a variety of nucleophiles. epfl.ch
The 4-fluoropyridine (B1266222) moiety is primed for nucleophilic aromatic substitution (SNAr). The fluorine atom, activated by the ring nitrogen, is a good leaving group. Research shows that 2-fluoropyridines react significantly faster than their chloro-analogs, allowing for substitutions under milder conditions. acs.orgnih.gov This facilitates late-stage functionalization, where diverse molecular fragments can be introduced at a late point in a synthetic sequence, rapidly generating libraries of analogues for biological screening. acs.orgberkeley.edu
Application in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) represent a highly efficient strategy for increasing molecular complexity in a single operation. The structural motifs within this compound make it an ideal candidate for such transformations.
The cyclopropylamine can act as a three-carbon building block in formal cycloaddition reactions. For example, iron-catalyzed [3+2] annulations with aldehydes have been shown to produce aminotetrahydrofurans stereoselectively. acs.org Similar photoredox-catalyzed [3+2] cycloadditions with olefins are also emerging. acs.org Developing cascade sequences where the cyclopropane ring first reacts and a subsequent transformation occurs on the pyridine ring (or vice versa) is a promising future direction. A chemoselective cascade cycloaddition involving cyclopropyl esters has been developed for accessing bioactive cyclopenta[c]pyridine derivatives, highlighting the potential for such complex transformations. nih.gov
The pyridine ring itself can participate in cascade reactions, often initiated by the functionalization of the nitrogen or an adjacent position. researchgate.netnih.gov Designing MCRs that incorporate this compound with two or more other simple molecules could provide rapid access to novel and complex heterocyclic systems. rsc.org
Advanced Computational Design and Optimization
Computational chemistry is becoming an indispensable tool in modern chemical research. For a molecule like this compound, computational methods can accelerate development in several key areas.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of both the cyclopropane ring and the fluoropyridine system. This includes modeling transition states for ring-opening reactions or predicting the regioselectivity of further functionalization on the pyridine ring. emerginginvestigators.org Such studies can guide experimental design, saving time and resources.
In the context of drug discovery, in silico screening can be used to design derivatives with improved pharmacological properties. By modeling the interactions of analogues with a biological target, researchers can prioritize the synthesis of compounds with the highest predicted activity and best ADME (absorption, distribution, metabolism, and excretion) profiles. Fluorination, in particular, is known to modulate properties like metabolic stability and binding affinity, and computational studies can help rationalize these effects. emerginginvestigators.org
| Research Area | Computational Tool | Application | Expected Outcome |
| Reactivity Prediction | Density Functional Theory (DFT) | Modeling reaction pathways and transition states | Accurate prediction of reaction selectivity and feasibility. |
| Derivative Design | Molecular Docking / QSAR | Simulating binding to biological targets | Prioritization of synthetic targets with enhanced biological activity. |
| Property Optimization | In Silico ADME Prediction | Calculating properties like pKa, lipophilicity, and stability | Design of molecules with improved drug-like characteristics. |
Expanding the Scope of Chemical Biology Applications
The structural features of this compound make it a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. longdom.orgnih.gov This suggests broad potential in chemical biology and drug discovery.
The cyclopropylamine motif is found in numerous bioactive molecules, where it can serve as a rigid linker or a bioisosteric replacement for other groups, improving metabolic stability or potency. researchgate.netscientificupdate.com The fluoropyridine ring is also a common bioisostere, often used to replace a phenyl or other heterocyclic ring to fine-tune electronic properties and block metabolic pathways. rsc.orgmdpi.comblumberginstitute.orgnih.govsci-hub.se
A particularly exciting future direction is in the field of Positron Emission Tomography (PET) imaging. The fluorine atom allows for the potential synthesis of an ¹⁸F-labeled version of the molecule. nih.gov PET tracers containing the ¹⁸F-fluoropyridine moiety are increasingly used for imaging biological processes in vivo. nih.govmdpi.com Developing an ¹⁸F-labeled version of this compound or its derivatives could lead to new diagnostic tools for oncology or neuroscience. researchgate.net
Sustainable Synthesis and Process Intensification
Modern chemical manufacturing places a strong emphasis on sustainability and efficiency, often referred to as "green chemistry." Future research on this compound will undoubtedly incorporate these principles.
Biocatalysis offers a green alternative to traditional synthetic methods. The use of enzymes for fluorination (e.g., fluorinases) or for the synthesis of chiral intermediates is a rapidly growing field. nih.govnumberanalytics.comnumberanalytics.comnih.gov Enzymes can operate under mild, aqueous conditions and often provide exquisite selectivity, reducing the need for protecting groups and minimizing waste. researchgate.net
Process intensification, through technologies like flow chemistry, is another key trend. Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. frontiersin.org Developing a continuous flow synthesis for this compound would be a significant step towards its efficient and sustainable industrial production.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Fluoro-pyridin-3-YL)-cyclopropylamine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclopropanation reactions. For example, cyclopropylamine derivatives can be prepared by reacting halogenated pyridines with cyclopropane precursors under basic conditions. A key step involves using hydrogen chloride in ethanol at controlled temperatures (e.g., ice-cooling) to stabilize intermediates, as seen in similar syntheses of hydrochlorides . Optimization includes adjusting stoichiometry, solvent polarity, and temperature gradients to enhance yield and purity.
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology : Use single-crystal X-ray diffraction to resolve stereochemistry and confirm the fluoropyridine-cyclopropylamine linkage, as demonstrated for structurally related compounds . Complement this with NMR (e.g., and for fluorine and amine protons) and IR spectroscopy to identify functional groups. Mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .
Q. How can researchers ensure regiocontrol during functionalization of the cyclopropylamine moiety?
- Methodology : Employ directing groups or protecting strategies on the pyridine ring to guide substitutions. For example, the fluorine atom at the 4-position of pyridine can act as an electron-withdrawing group, directing electrophilic attacks to specific sites. Computational tools (DFT) predict reactive sites, while experimental validation uses competitive reaction monitoring .
Advanced Research Questions
Q. What mechanistic insights explain the diastereoselectivity in [3+2] cycloadditions involving bicyclic cyclopropylamines?
- Methodology : Studies on analogous systems show that bicyclic constraints enforce specific transition-state geometries, favoring one diastereomer. Use kinetic isotopic effect (KIE) studies and stereochemical trapping experiments to probe transition states. For instance, highlights high diastereoselectivity in bicyclic systems due to restricted rotation, which can be quantified via -NMR integration or chiral chromatography .
Q. How do discrepancies in isomer ratios arise under different synthesis conditions, and how can they be resolved?
- Methodology : Isomer distribution (e.g., HCNH vs. HCNH) depends on the ionization method. shows that VUV photoionization of cyclopropylamine precursors selectively generates specific isomers, whereas electron ionization produces mixtures. Resolve contradictions by standardizing ionization protocols (e.g., synchrotron-based VUV) and cross-validating with IRPD spectroscopy .
Q. What computational strategies predict the compound’s role in xenobiotic biodegradation pathways?
- Methodology : Leverage co-mention analysis in PubMed abstracts (as in ) to identify metabolic partners (e.g., oxidases or transferases). Combine this with molecular docking to simulate enzyme-substrate interactions and metabolomics (LC-MS/MS) to detect degradation intermediates. Pathway prediction tools like KEGG or MetaCyc contextualize findings .
Q. How does the fluorine substituent influence the compound’s reactivity in photoredox catalysis?
- Methodology : Fluorine’s electron-withdrawing effect alters redox potentials, which can be measured via cyclic voltammetry. Compare reaction rates under visible-light photocatalysis (e.g., using Ru(bpy)) with non-fluorinated analogs. Transient absorption spectroscopy tracks excited-state dynamics to correlate substituent effects with catalytic efficiency .
Data Contradiction Analysis
- Example : Conflicting isomer ratios reported in (70% HCNH vs. 30% HCNH under electron ionization) highlight method-dependent outcomes. To reconcile, perform controlled isomer interconversion experiments (e.g., thermal or photochemical) and use high-level ab initio calculations (CCSD(T)) to map energy barriers between isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
